An In-depth Technical Guide to 2,3-Dichlorothiophene
An In-depth Technical Guide to 2,3-Dichlorothiophene
Introduction
2,3-Dichlorothiophene is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis.[] Its unique substitution pattern and the reactivity of the thiophene ring make it an important intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[2][3] Thiophene derivatives, in general, are known to exhibit a wide range of biological activities, and chlorinated thiophenes are key precursors for creating more complex, biologically active molecules.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and applications of 2,3-Dichlorothiophene for researchers and professionals in drug development.
Core Properties and Identification
The fundamental identification and physical characteristics of 2,3-Dichlorothiophene are crucial for its proper handling, storage, and application in experimental settings.
Chemical Identifier:
Quantitative Physical and Chemical Properties
The following table summarizes the key quantitative data for 2,3-Dichlorothiophene.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂Cl₂S | [][4][5] |
| Molecular Weight | 153.03 g/mol | [][4][5] |
| Appearance | Colorless to light yellow or slightly purple liquid | [][4] |
| Melting Point | -26 °C | [][5] |
| Boiling Point | 173-174 °C (at 760 mmHg) | [][5] |
| Density | 1.456 g/mL (at 25 °C) | [5] |
| 1.488 g/cm³ | [] | |
| Refractive Index (n20/D) | 1.568 | [5] |
| Flash Point | 70 °C (158 °F) - closed cup | [6] |
| Solubility in Water | <0.2 g/L | [4] |
Application in Synthetic Chemistry
2,3-Dichlorothiophene is primarily used as a reactant for synthesizing more complex molecules.[5] The chlorine atoms can be substituted or used to direct further reactions, and the thiophene core is a common scaffold in medicinal chemistry. Its application workflow typically involves its use as a starting material to generate intermediates for bioactive compounds.
Experimental Protocols: Synthesis of Halogenated Thiophenes
To illustrate a relevant and controlled experimental methodology, the following is a detailed protocol for the regioselective synthesis of 2,3,4-trichlorothiophene via electrophilic chlorination of 3,4-dichlorothiophene. This method demonstrates a common strategy for preparing highly substituted thiophenes with greater control over the final product.[7]
Objective: To synthesize high-purity 2,3,4-trichlorothiophene from 3,4-dichlorothiophene.
Materials and Reagents:
-
Starting Material: 3,4-Dichlorothiophene
-
Chlorinating Agent: N-Chlorosuccinimide (NCS)
-
Solvent: Glacial Acetic Acid
-
Extraction Solvent: Dichloromethane
-
Neutralizing Agent: Saturated Sodium Bicarbonate Solution
-
Washing Agent: Brine (Saturated NaCl solution)
-
Drying Agent: Anhydrous Sodium Sulfate
Procedure: [7]
-
Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, addition funnel, and temperature probe, charge 3,4-dichlorothiophene (e.g., 500 g, 3.27 mol) and glacial acetic acid (2.5 L).
-
Heating: Begin stirring the mixture and heat to an internal temperature of 50-55 °C.
-
Preparation and Addition of NCS: In a separate flask, dissolve N-chlorosuccinimide (458 g, 3.43 mol, 1.05 equivalents) in glacial acetic acid (1.0 L). Add this solution slowly to the heated reactor via the addition funnel over 1-2 hours, ensuring the internal temperature is maintained between 50-55 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 50-55 °C for an additional 4-6 hours. Monitor the progress of the reaction by gas chromatography (GC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger vessel containing ice-cold water (5 L).
-
Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with dichloromethane (3 x 1 L).
-
Washing: Combine the organic layers. Wash the combined organic phase with a saturated sodium bicarbonate solution (2 x 1 L) to neutralize residual acetic acid, followed by a wash with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by fractional distillation under reduced pressure to yield 2,3,4-trichlorothiophene as a colorless to pale yellow liquid.
Applications in Research and Drug Development
2,3-Dichlorothiophene is a reactant for the synthesis of various compounds with potential biological applications. Its documented uses include:
-
Antitumor Agents: It serves as a reactant in the synthesis of enediyne-chlorophyll derivatives, which are investigated as potential antitumor cytotoxic conjugates.[5]
-
Material Science: It is used in selective electrochemical mono- and polysilylation reactions, which are relevant to the development of organic electronic materials.[5]
-
General Organic Synthesis: As a dichlorinated heterocycle, it is a versatile intermediate for creating a wide array of 2,3-disubstituted thiophenes, which are prevalent scaffolds in medicinal chemistry.[2][3]
Safety, Handling, and Storage
Proper handling and storage are critical due to the hazardous nature of 2,3-Dichlorothiophene.
Hazard Identification:
-
Toxicity: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).
-
Corrosivity: Causes serious eye damage (Eye Dam. 1).
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1). It is also irritating to the skin and respiratory system.[4]
Handling and Personal Protective Equipment (PPE): [4]
-
Wash hands and skin thoroughly after handling.
-
Avoid breathing fumes, mist, or vapors.
-
Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields).
-
Use in a well-ventilated area or with appropriate respiratory protection (e.g., type ABEK (EN14387) respirator filter).
Storage:
-
Store in a cool, dry, and well-ventilated place.[][4]
-
Keep the container tightly closed when not in use.[][4]
-
Recommended storage is under refrigeration at 2-8°C.[]
Stability and Decomposition:
-
The compound is stable under normal temperatures and pressures.[4]
-
Hazardous decomposition products can include hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of sulfur.[4]
References
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dichlorothiophene(17249-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2,3-Dichlorothiophene CAS#: 17249-79-5 [m.chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]




